2-Amino-6-(2,5-dimethoxyphenyl)-4-(3-methoxyphenyl)pyridine-3-carbonitrile
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Overview
Description
2-Amino-6-(2,5-dimethoxyphenyl)-4-(3-methoxyphenyl)pyridine-3-carbonitrile is a complex organic compound that belongs to the pyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(2,5-dimethoxyphenyl)-4-(3-methoxyphenyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic aldehydes with malononitrile in the presence of ammonium acetate, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(2,5-dimethoxyphenyl)-4-(3-methoxyphenyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to an amine or an aldehyde.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines or aldehydes.
Substitution: Formation of halogenated derivatives or substituted aromatic compounds.
Scientific Research Applications
2-Amino-6-(2,5-dimethoxyphenyl)-4-(3-methoxyphenyl)pyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-6-(2,5-dimethoxyphenyl)-4-(3-methoxyphenyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-(2,5-dimethoxyphenyl)-4-(3-methoxyphenyl)pyridine-3-carbonitrile shares similarities with other pyridine derivatives, such as:
- 2-Amino-6-(2,5-dimethoxyphenyl)-4-phenylpyridine-3-carbonitrile
- 2-Amino-6-(2,5-dimethoxyphenyl)-4-(4-methoxyphenyl)pyridine-3-carbonitrile
Uniqueness
- The presence of multiple methoxy groups and a nitrile group in this compound contributes to its unique chemical reactivity and potential applications. These functional groups can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various research and industrial purposes.
Properties
IUPAC Name |
2-amino-6-(2,5-dimethoxyphenyl)-4-(3-methoxyphenyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-25-14-6-4-5-13(9-14)16-11-19(24-21(23)18(16)12-22)17-10-15(26-2)7-8-20(17)27-3/h4-11H,1-3H3,(H2,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPJEJQIHZPHHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NC(=C(C(=C2)C3=CC(=CC=C3)OC)C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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